Ethyl 4-amino-2-cyanobenzoate
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Overview
Description
Ethyl 4-amino-2-cyanobenzoate is an organic compound with the molecular formula C10H10N2O2 It is a derivative of benzoic acid and contains both an amino group and a cyano group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-amino-2-cyanobenzoate can be synthesized through several methods. One common approach involves the reaction of ethyl 4-cyanobenzoate with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group replaces the cyano group on the benzene ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-amino-2-cyanobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The cyano group can be reduced to an amine group, resulting in the formation of ethyl 4-amino-2-aminobenzoate.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Ethyl 4-amino-2-aminobenzoate.
Substitution: Halogenated derivatives or other substituted benzoates.
Scientific Research Applications
Ethyl 4-amino-2-cyanobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-amino-2-cyanobenzoate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Ethyl 4-amino-2-cyanobenzoate can be compared with other similar compounds, such as:
Ethyl 4-cyanobenzoate: Lacks the amino group, making it less versatile in certain reactions.
Ethyl 4-amino-3-cyanobenzoate: Has a different position of the cyano group, which can affect its reactivity and applications.
Ethyl 4-amino-2-aminobenzoate: Contains two amino groups, making it more reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Biological Activity
Ethyl 4-amino-2-cyanobenzoate, a compound notable for its diverse biological activities, has garnered attention in various fields of research, including medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features an ethyl ester group, an amino group at the para position, and a cyano group at the ortho position of a benzoate structure. This configuration contributes to its reactivity and biological properties. The presence of both amino and cyano groups enhances its potential as a pharmacological agent.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of specific enzymes, thereby preventing substrate binding and catalytic activity. This inhibition is facilitated by the strong interactions between the cyano and amino groups and the enzyme residues.
- Nucleophilic Activity : The amino group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives that may exhibit enhanced biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, modifications to the compound have shown promising results in inhibiting cancer cell proliferation in vitro. A notable study demonstrated that certain derivatives exhibited significant cytotoxic effects against human prostate cancer cell lines .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .
Data Table: Biological Activity Overview
Case Studies
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Synthesis and Evaluation of Derivatives :
A series of derivatives were synthesized from this compound to evaluate their biological activities. The modifications led to compounds with enhanced potency against cancer cell lines, demonstrating the importance of structural variations in optimizing therapeutic effects . -
Enzyme Interaction Studies :
Detailed studies on enzyme interactions revealed that this compound effectively inhibits specific kinases involved in cancer progression. The binding affinity was assessed using molecular docking simulations, confirming strong interactions with the target enzymes .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
ethyl 4-amino-2-cyanobenzoate |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-4-3-8(12)5-7(9)6-11/h3-5H,2,12H2,1H3 |
InChI Key |
SQPHRBYADHMTAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)N)C#N |
Origin of Product |
United States |
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